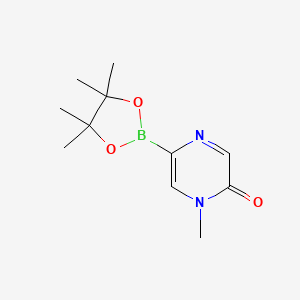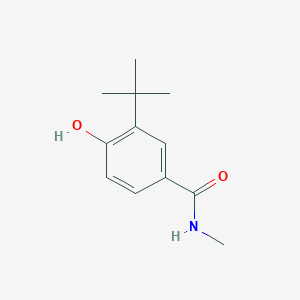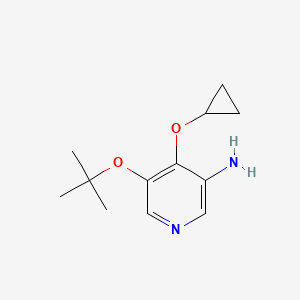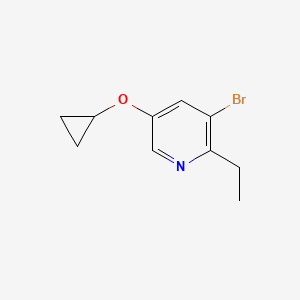
3-Bromo-5-cyclopropoxy-2-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position, a cyclopropoxy group at the 5-position, and an ethyl group at the 2-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material . The bromination reaction is carried out under controlled conditions using bromine or a brominating agent. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, while the ethyl group is added via an alkylation reaction.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-5-cyclopropoxy-2-ethylpyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-cyclopropoxy-2-ethylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, 5-cyclopropoxy-2-ethylpyridine, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-cyclopropoxy-2-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: A simpler analog with only a bromine atom at the 3-position.
5-Cyclopropoxy-2-ethylpyridine: Lacks the bromine atom but retains the cyclopropoxy and ethyl groups.
2-Bromo-4-methylpyridine: Used as a starting material in the synthesis of 3-Bromo-5-cyclopropoxy-2-ethylpyridine.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization, while the cyclopropoxy group provides steric hindrance and electronic effects that influence its interactions with other molecules.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
3-bromo-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-10-9(11)5-8(6-12-10)13-7-3-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
DOXCKCGIUVVGFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


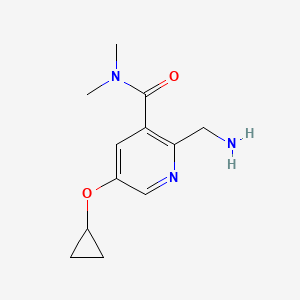
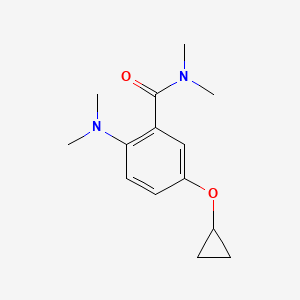
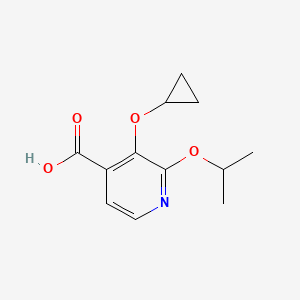
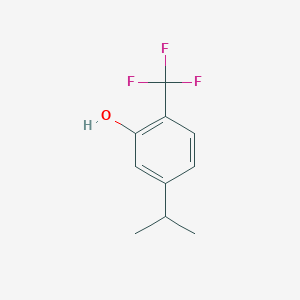
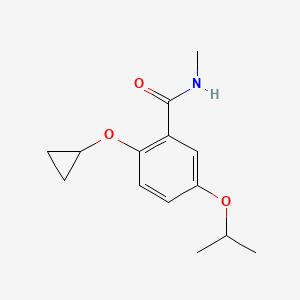
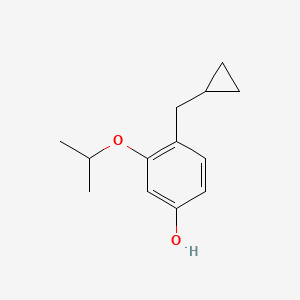

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
